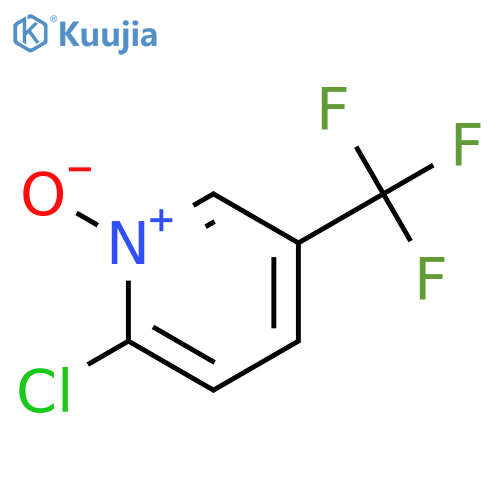Cas no 261956-65-4 (2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate)

261956-65-4 structure
商品名:2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate
CAS番号:261956-65-4
MF:C6H3ClF3NO
メガワット:197.542330980301
MDL:MFCD26707816
CID:3924412
PubChem ID:15448342
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-chloro-5-(trifluoromethyl)-, 1-oxide
- 2-chloro-5-(trifluoromethyl)pyridine 1-oxide
- 134953
- 2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium
- 2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate
- SCHEMBL1447335
- 2-Chloro-5-(trifluoromethyl)pyridine N-Oxide
- 2-Chloro-5-(trifluoromethyl)pyridine1-oxide
- CS-0136803
- SY288521
- Y13563
- 2-chloro-5-trifluoromethylpyridine 1-oxide
- 2-Chloro-5-trifluoromethylpyridine-N-oxide
- 2-Chloro-5-Trifluoromethylpyridine N-Oxide
- MFCD26707816
- 2-Chloro-5-trifluoromethyl-pyridine-N-oxide
- AKOS037651930
- 261956-65-4
-
- MDL: MFCD26707816
- インチ: InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H
- InChIKey: BQICMLHZXPNIBU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl
計算された属性
- せいみつぶんしりょう: 196.9855259g/mol
- どういたいしつりょう: 196.9855259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB575322-5 g |
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide; . |
261956-65-4 | 5g |
€1,022.50 | 2023-02-10 | ||
| Enamine | BBV-501496-10.0g |
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate |
261956-65-4 | 95% | 10.0g |
$3742.0 | 2023-02-03 | |
| Chemenu | CM336597-100mg |
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide |
261956-65-4 | 95%+ | 100mg |
$74 | 2021-08-18 | |
| eNovation Chemicals LLC | Y1209332-500MG |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
261956-65-4 | 97% | 500mg |
$40 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C962127-100mg |
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide |
261956-65-4 | 98% | 100mg |
¥100.80 | 2023-01-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C962127-1g |
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide |
261956-65-4 | 98% | 1g |
¥364.50 | 2023-01-30 | |
| AstaTech | Y13563-5/G |
2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE 1-OXIDE |
261956-65-4 | 95% | 5g |
$575 | 2023-09-19 | |
| eNovation Chemicals LLC | Y1209332-100mg |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
261956-65-4 | 97% | 100mg |
$35 | 2023-01-30 | |
| Enamine | BBV-501496-2.5g |
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate |
261956-65-4 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
| Enamine | BBV-501496-1g |
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate |
261956-65-4 | 95% | 1g |
$1133.0 | 2023-10-28 |
2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
261956-65-4 (2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:261956-65-4)2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):153.0/305.0/761.0